

Application Note: ^1H NMR Analysis of 3-Amino-5-hydroxybenzoic Acid

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Compound of Interest

Compound Name: 3-Amino-5-hydroxybenzoic acid hydrochloride

Cat. No.: B111875

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-hydroxybenzoic acid (AHBA) is a key biosynthetic precursor to a class of antibiotics known as ansamycins and the antitumor agent mitomycin C. Its structural elucidation is critical for understanding its biosynthetic pathways and for the quality control of related pharmaceutical compounds. This application note provides a detailed protocol for the acquisition and analysis of the ^1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Amino-5-hydroxybenzoic acid, a fundamental technique for confirming its chemical structure.

^1H NMR Spectral Data

The ^1H NMR spectrum of 3-Amino-5-hydroxybenzoic acid was acquired in Methanol-d4 (CD3OD) on a 400 MHz spectrometer. The aromatic region of the spectrum displays three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
H-6	6.87	dd	1.6, 2.1	1H
H-4	6.78	dd	1.3, 2.1	1H
H-2	6.37	t	2.1	1H

Note: The assignments are based on the substitution pattern of the aromatic ring.

Experimental Protocol

This section details the methodology for obtaining the ^1H NMR spectrum of 3-Amino-5-hydroxybenzoic acid.

1. Sample Preparation:

- Weigh approximately 5-10 mg of 3-Amino-5-hydroxybenzoic acid.
- Dissolve the sample in approximately 0.7 mL of deuterated methanol (CD₃OD).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

2. Instrumentation:

- A 400 MHz NMR spectrometer equipped with a 5 mm probe.
- The instrument should be properly tuned and shimmed before data acquisition.

3. Data Acquisition Parameters:

- Solvent: CD₃OD
- Temperature: 298 K (25 °C)

- Pulse Sequence: A standard single-pulse experiment (e.g., ' zg30').
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: Approximately 2-4 seconds.
- Spectral Width: A spectral window of approximately 12-16 ppm, centered around 6-8 ppm.

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to obtain a pure absorption lineshape.
- Calibrate the chemical shift scale by referencing the residual solvent peak of CD₃OD (δ = 3.31 ppm).
- Integrate the signals to determine the relative number of protons.
- Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Visualizations

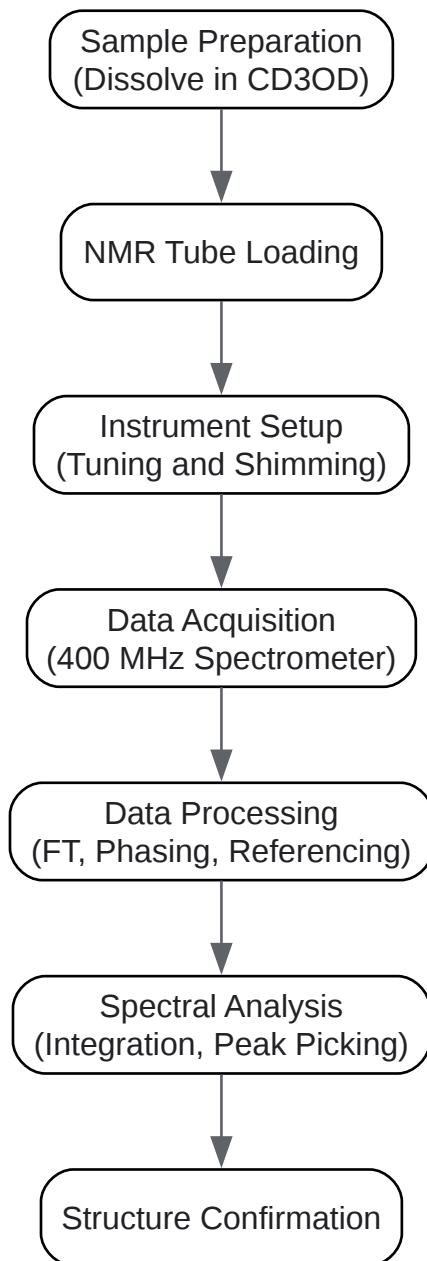
Chemical Structure and Proton Assignments

The following diagram illustrates the chemical structure of 3-Amino-5-hydroxybenzoic acid with the aromatic protons labeled according to the assignments in the data table.

Structure of 3-Amino-5-hydroxybenzoic acid.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure, from sample preparation to final data analysis.



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1H NMR experimental workflow.

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